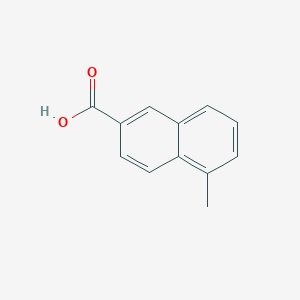

1-Methylnaphthalene-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-methylnaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O2/c1-8-3-2-4-9-7-10(12(13)14)5-6-11(8)9/h2-7H,1H3,(H,13,14) |

InChI Key |

VEFBBGPZCXZWJG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylnaphthalene 6 Carboxylic Acid and Its Analogues

Regioselective Synthesis from Methylnaphthalene Precursors

The synthesis of naphthoic acids from methylnaphthalene precursors is a common strategy, relying on the transformation of a methyl group or a strategically placed halogen into a carboxylic acid.

Grignard and Organolithium Reagent Approaches to Naphthoic Acids

A well-established and versatile method for synthesizing carboxylic acids involves the use of organometallic reagents, specifically Grignard and organolithium reagents. libretexts.orgmasterorganicchemistry.com This approach begins with a halogenated naphthalene (B1677914), which is converted into its corresponding organometallic derivative, followed by carboxylation with carbon dioxide.

To synthesize 1-methylnaphthalene-6-carboxylic acid via this route, the required starting material would be 6-bromo-1-methylnaphthalene (B1626692) or 6-iodo-1-methylnaphthalene. The general procedure for a Grignard-based synthesis involves reacting the halo-methylnaphthalene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the naphthylmagnesium halide. libretexts.orgmasterorganicchemistry.comorgsyn.org

The reaction can be initiated by adding a small crystal of iodine. orgsyn.org The resulting Grignard reagent is then reacted with carbon dioxide (either gaseous or solid dry ice), followed by an acidic workup to protonate the carboxylate salt and yield the final carboxylic acid. orgsyn.org This method has been successfully used to prepare α-naphthoic acid from α-bromonaphthalene. orgsyn.org

Similarly, organolithium reagents can be used. bluffton.eduwikipedia.org These are typically prepared by reacting the alkyl halide with lithium metal in a nonpolar solvent like pentane (B18724) or hexane. libretexts.orgbluffton.edu Organolithium reagents are generally more reactive and can be stronger bases than their Grignard counterparts. libretexts.orgwikipedia.org The carboxylation step is analogous, involving the addition of the organolithium reagent to carbon dioxide. A key limitation for both Grignard and organolithium reagents is their high basicity, which makes them incompatible with any acidic protons in the substrate molecule. libretexts.orgbluffton.edu

Catalytic Pathways for Carboxylation

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective carboxylation reactions, often under milder conditions than classical methods.

Transition Metal-Catalyzed Carbonylation of Halogenated Naphthalenes (e.g., Co, Rh, Pd, Mo, Ni complexes)

Transition metal-catalyzed carbonylation offers a powerful alternative to Grignard-based methods for converting halogenated naphthalenes into naphthoic acids. This method typically involves the reaction of a halo-naphthalene with carbon monoxide in the presence of a transition metal catalyst and a suitable base. Palladium catalysts are particularly common in these transformations. google.com For example, 1-bromonaphthalene (B1665260) can be carboxylated with carbon dioxide using a palladium catalyst in the presence of diethylzinc (B1219324) to yield 1-naphthalene carboxylic acid. google.com This type of reaction avoids the preparation of highly reactive and sensitive organometallic reagents.

Palladium-Catalyzed C-H Functionalization Strategies in Naphthalene Carboxylic Acid Synthesis

A cutting-edge approach in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. anr.frnih.gov Palladium-catalyzed C-H functionalization has emerged as a powerful tool for introducing various functional groups, including carboxylic acids, onto aromatic rings, thereby avoiding the need for pre-functionalized starting materials like halo-naphthalenes. anr.frresearchgate.netrsc.org

These reactions often employ a directing group within the substrate to position the palladium catalyst near a specific C-H bond, ensuring high regioselectivity. anr.frnih.gov For instance, a carbonyl group can direct the functionalization to the peri (C-8) or ortho (C-2) position of a 1-carbonylnaphthalene. anr.fr While direct C-H carboxylation of naphthalene itself is challenging, strategies have been developed for related transformations. For example, the carboxylate group of a pre-existing carboxylic acid can act as a directing group to facilitate C-H activation at other positions on the molecule. rsc.org The development of ligands, such as monoprotected amino acids, can influence the regioselectivity of these reactions, enabling functionalization at positions that are otherwise difficult to access. rsc.orgsnnu.edu.cn Applying this logic, a suitably substituted naphthalene could be guided to undergo carboxylation at the desired position to form products like this compound.

Derivatization Reactions and Functional Group Interconversions

Once this compound is synthesized, its carboxylic acid group can be converted into a variety of other functional groups. These derivatization reactions are crucial for further molecular modifications and for analytical purposes, such as preparing volatile derivatives for gas chromatography (GC) analysis. research-solution.comcolostate.eduresearchgate.net

Common derivatization reactions for carboxylic acids include:

Esterification : The conversion of the carboxylic acid to an ester. This can be achieved through acid-catalyzed reaction with an alcohol or by using alkylating agents like N,N-dimethylformamide dimethylacetal or pentafluorobenzyl bromide (PFBBr). research-solution.comcolostate.eduresearchgate.net For instance, 6-methoxy-5-(pentafluoroethyl)-1-naphthalenecarboxylic acid, methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide. prepchem.com Conversely, the carboxylic acid can be esterified.

Acylation : The carboxylic acid can be converted to an acyl halide (e.g., using thionyl chloride) and then reacted with an amine or alcohol to form an amide or ester, respectively. colostate.edu

Amide Formation : Direct coupling of the carboxylic acid with an amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) is a common method, particularly in biological and pharmaceutical chemistry. thermofisher.com

Functional group interconversions can also be used to synthesize the target acid. For example, the hydrolysis of a corresponding nitrile (1-methylnaphthalene-6-carbonitrile) or an ester (methyl 1-methylnaphthalene-6-carboxylate) would yield this compound. prepchem.com

Table 1: Summary of Synthetic Approaches for Naphthoic Acids

| Method | Precursor | Key Reagents | General Principle |

|---|---|---|---|

| Oxidation | Methyl-substituted naphthalene | Oxidizing agents (e.g., CrO₃), Microbial cultures (e.g., Pseudomonas sp.) | Direct conversion of a methyl group to a carboxylic acid. stackexchange.comnih.govnih.gov |

| Grignard Reaction | Halogenated naphthalene | Mg, CO₂, Acid | Formation of an organomagnesium compound followed by reaction with carbon dioxide. masterorganicchemistry.comorgsyn.org |

| Organolithium Reaction | Halogenated naphthalene | Li, CO₂, Acid | Formation of an organolithium compound followed by reaction with carbon dioxide. bluffton.eduwikipedia.org |

| Catalytic Carbonylation | Halogenated naphthalene | CO, Transition metal catalyst (e.g., Pd) | Catalyst-mediated insertion of carbon monoxide. google.com |

| C-H Functionalization | Naphthalene derivative | Pd catalyst, Directing group, Oxidant | Direct, regioselective conversion of a C-H bond to a C-COOH bond. anr.frresearchgate.netrsc.org |

Esterification and Amidation Reactions of Naphthalene Carboxylic Acids

The carboxylic acid functional group of naphthalene carboxylic acids is readily converted into esters and amides through various synthetic protocols.

Esterification is a fundamental reaction, often achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov For instance, naphthalene carboxylic acids can be esterified with lower molecular weight alcohols like methanol (B129727) or ethanol (B145695) at elevated temperatures to produce the corresponding methyl or ethyl esters. justia.com A specific example is the synthesis of methyl 2-hydroxynaphthalene-6-carboxylate from 2-hydroxynaphthalene-6-carboxylic acid. wikipedia.org Another approach involves the reaction of naphthalene with an aliphatic carboxylic acid in the presence of a cobalt(II) salt, a ketone, and oxygen at temperatures between 70°C and 110°C to form α-naphthol esters. researchgate.net

Amidation of naphthalene carboxylic acids can be accomplished by reacting them or their derivatives with amines. A common method involves converting the carboxylic acid to a more reactive species, such as a naphthalene carboxylic acid halide, which then reacts with an amine or ammonia. For example, 2-hydroxy-6-n-butoxycarbonyl-3-naphthoic acid chloride can be reacted with an amidating reagent to form the corresponding amide with high yields. google.com Direct amidation of unactivated carboxylic acids with amines is also possible, sometimes facilitated by catalysts like zirconium tetrachloride. nanoge.org The formation of ammonium (B1175870) carboxylate salts from the acid-base reaction between a carboxylic acid and an amine is a simple and environmentally friendly route that can serve as an intermediate step towards amide bond formation. google.com

Interactive Table: Esterification and Amidation Reactions of Naphthalene Carboxylic Acids

| Reaction Type | Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|---|

| Esterification | Naphthalene Carboxylic Acid | Methanol/Ethanol, Acid Catalyst | Methyl/Ethyl Naphthalene Carboxylate | nih.govjustia.com |

| Esterification | Naphthalene | Aliphatic Carboxylic Acid, Co(II) salt, Ketone, O₂ | α-Naphthol Ester | researchgate.net |

| Amidation | 2-hydroxy-6-n-butoxycarbonyl-3-naphthoic acid chloride | Ammonium Acetate | 2-hydroxy-6-n-butoxycarbonyl-3-naphthoic acid amide | google.com |

| Amidation | Carboxylic Acid | Amine, Zirconium Catalyst | N-Substituted Amide | nanoge.org |

| Amidation | Carboxylic Acid | Amine | Ammonium Carboxylate Salt | google.com |

Methylation of Hydroxynaphthalene Carboxylic Acids

The methylation of hydroxynaphthalene carboxylic acids can refer to the methylation of either the hydroxyl group or the carboxylic acid group (esterification). The synthesis of methyl 2-hydroxynaphthalene-6-carboxylate, for example, involves the formation of a methyl ester from the carboxylic acid. wikipedia.org In a specific procedure, methyl 2-(2-hydroperoxy-2-propyl)naphthalene-6-carboxylate is heated in acetone (B3395972) with a sulfuric acid catalyst to yield methyl 2-hydroxynaphthalene-6-carboxylate nearly quantitatively. wikipedia.org

In the context of modifying the hydroxyl group, studies on related compounds show the synthesis of methoxylated N-aryl-1-hydroxynaphthalene-2-carboxanilides. google.comacs.org These syntheses start with 1-hydroxynaphthalene-2-carboxylic acid and an appropriately substituted aniline (B41778). google.com While this example focuses on the formation of an amide and methoxy-substituted aniline, it highlights the chemical space around modifying hydroxylated naphthalene carboxylic acid structures.

Interactive Table: Synthesis involving Methylation of Hydroxynaphthalene Carboxylic Acids

| Product | Starting Material(s) | Key Reagent/Condition | Purpose of Methylation | Reference(s) |

|---|---|---|---|---|

| Methyl 2-hydroxynaphthalene-6-carboxylate | Methyl 2-(2-hydroperoxy-2-propyl)naphthalene-6-carboxylate | Acetone, Sulfuric Acid, 50-70°C | Esterification of carboxylic acid | wikipedia.org |

| Methoxylated N-aryl-1-hydroxynaphthalene-2-carboxanilides | 1-Hydroxynaphthalene-2-carboxylic acid, Substituted aniline | Phosphorus trichloride, Chlorobenzene, Microwave | Introduction of methoxy (B1213986) group on aniline moiety | google.comacs.org |

Polycondensation Reactions for Polymer Synthesis

Naphthalene carboxylic acids, particularly dicarboxylic acids, are important monomers in the synthesis of high-performance polymers like polyesters and polyamides through polycondensation reactions. researchgate.net

Polyesters derived from naphthalene dicarboxylic acids, such as polyethylene (B3416737) naphthalate (PEN), exhibit superior properties compared to their terephthalate (B1205515) counterparts. wikipedia.orgresearchgate.net The synthesis typically involves the melt polymerization of a naphthalene dicarboxylic acid or its ester-forming derivative (e.g., dimethyl ester) with a diol, such as ethylene (B1197577) glycol or neopentyl glycol. google.comacs.org For example, aromatic polyesters can be produced from a mixture of 2,6- and 2,7-naphthalenedicarboxylic acid residues and an aromatic diol. google.com The transesterification of naphthalenedicarboxylic acid esters with diols is a common and effective method for producing these polyesters. google.com

Polyamides can be synthesized by the polycondensation of naphthalene dicarboxylic acids with diamines. researchgate.netgoogle.comyoutube.com For instance, fiber-forming polyamides are created from naphthalene-2,7-dicarboxylic acid and aliphatic diamines. google.com Aromatic polyamides with pendant naphthalene units have been synthesized from a diamine and various aromatic diacids, including naphthalene-2,6-dicarboxylic acid, using phosphorylative polycondensation methods. researchgate.net These polymers often exhibit high thermal stability and good solubility in polar aprotic solvents. researchgate.net

The polycondensation of naphthalene carboxylic acids with formaldehyde (B43269) has also been explored to produce polymethylenenaphthalene carboxylic acids. cyberleninka.ru This process is typically carried out at elevated temperatures over an extended period. cyberleninka.ru

Interactive Table: Polycondensation Reactions with Naphthalene Carboxylic Acid Monomers

| Polymer Type | Naphthalene Monomer(s) | Co-monomer(s) | Polymerization Method | Resulting Polymer Properties | Reference(s) |

|---|---|---|---|---|---|

| Polyester | 2,6- and 2,7-Naphthalenedicarboxylic acid | Aromatic diol | Melt-polymerization/Transesterification | High heat resistance, toughness, transparency | google.com |

| Polyester | 1,4- or 2,6-Naphthalene dicarboxylic acid | Ethylene glycol, Neopentyl glycol | Melt polymerization | Amorphous, high glass transition temperature | acs.org |

| Polyamide | Naphthalene-2,6-dicarboxylic acid | Aromatic diamine | Yamazaki's phosphorylative polycondensation | High thermal stability, good solubility | researchgate.net |

| Polyamide | Naphthalene-2,7-dicarboxylic acid | Aliphatic diamine | Polycondensation | Fiber-forming | google.com |

| Polymethylenenaphthalene carboxylic acid | Naphthalene carboxylic acids | Formalin | Polycondensation | Water-soluble, viscous mass | cyberleninka.ru |

Elucidation of Reaction Mechanisms and Transformation Pathways of 1 Methylnaphthalene 6 Carboxylic Acid

Oxidative Degradation Mechanisms

Microbial Metabolism: Methyl Hydroxylation, Ring Dioxygenation, and Ring Fission Products

The microbial degradation of methylnaphthalenes is a key process in their environmental removal. Bacteria, particularly species of Pseudomonas, have demonstrated the ability to metabolize 1-methylnaphthalene (B46632) through two primary routes. nih.gov

The first pathway involves the oxidation of the methyl group. This process, catalyzed by a monooxygenase, hydroxylates the methyl group to form 1-hydroxymethylnaphthalene. nih.gov Further oxidation leads to the formation of 1-naphthoic acid. nih.govnih.gov Under anaerobic conditions, some bacteria can activate the methyl group by adding it to fumarate (B1241708), initiating a degradation sequence that also leads to 1-naphthoic acid. nih.govresearchgate.net

The second, and more extensively studied, pathway is initiated by the dioxygenation of the unsubstituted aromatic ring. nih.gov A multi-component enzyme system, naphthalene (B1677914) dioxygenase (NDO), attacks the aromatic ring, incorporating both atoms of molecular oxygen to form cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. nih.gov This dihydrodiol is then dehydrogenated to an aromatic diol. Subsequent enzymatic action leads to the cleavage of the aromatic ring, a process known as ring fission. The ring-fission product, 2-hydroxychromene-2-carboxylic acid, is then further metabolized through a series of intermediates, including methylsalicylate and methylcatechol, which are ultimately channeled into the central carbon metabolism of the cell. nih.govnih.gov

Enzyme Specificity and Isomer Substitution Effects on Mineralization Pathways

The enzymes involved in naphthalene degradation exhibit a degree of specificity that is influenced by the substitution pattern of the molecule. Naphthalene dioxygenase (NDO), the initial enzyme in the aerobic ring-hydroxylating pathway, can act on a variety of substituted naphthalenes, but the position of the substituent affects the reaction's efficiency and subsequent metabolic route. nih.govethz.ch

The position of the methyl group on the naphthalene core significantly influences the degradation pathway. For instance, anaerobic degradation of 1-methylnaphthalene yields 1-naphthoic acid, whereas the degradation of 2-methylnaphthalene (B46627) under similar conditions produces 2-naphthoic acid. nih.gov This demonstrates that the enzymatic machinery can distinguish between the two isomers, leading to distinct metabolic fates.

Furthermore, the type of substituent also plays a role. Enzymes responsible for naphthalene degradation have been shown to also act on naphthalene sulfonates, indicating a broader substrate range than just hydrocarbon-substituted naphthalenes. nih.gov However, the efficiency of mineralization—the complete degradation to carbon dioxide and water—can be affected. For example, while many organisms can degrade naphthalene, fewer can effectively mineralize its substituted derivatives, which may accumulate as intermediate metabolites. nih.govnih.gov The degradation of 2-methylnaphthalene by some Pseudomonas species can proceed through both hydroxylation of the ring and oxidation of the methyl group, highlighting the diverse enzymatic strategies employed by microorganisms to break down these compounds. acs.org

Environmentally Persistent Free Radical (EPFR)-Mediated Oxidation of Methylnaphthalenes

Environmentally persistent free radicals (EPFRs) are long-lived, surface-stabilized radicals found on airborne particulate matter, often formed during combustion processes alongside polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov These radicals can act as catalysts for the oxidation of co-associated PAHs like 1-methylnaphthalene. nih.govresearchgate.net

The mechanism involves a redox cycle where the EPFRs interact with molecular oxygen and water to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.govnih.govcopernicus.org These hydroxyl radicals then attack the 1-methylnaphthalene molecule, leading to its transformation into various oxygenated products. nih.govnih.gov This process represents a significant abiotic degradation pathway for particle-bound methylnaphthalenes in the environment. nih.gov Laboratory studies have identified several products from the EPFR-driven oxidation of 1-methylnaphthalene, as detailed in the table below. nih.govnih.gov

Table 1: Products of EPFR-Mediated Oxidation of 1-Methylnaphthalene

| Product Name | Chemical Formula |

|---|---|

| 1,4-Naphthoquinone | C₁₀H₆O₂ |

| 1-Naphthaldehyde (B104281) | C₁₁H₈O |

| 4-Hydroxy-4-methylnaphthalen-1-one | C₁₁H₁₀O₂ |

| (Hydroxymethyl)naphthalene isomers | C₁₁H₁₀O |

This table is generated based on research findings. nih.govnih.gov

Photochemical Transformation Dynamics

UV-Induced Photo-oxidation Pathways of Methylnaphthalenes

In the atmosphere, gas-phase or particle-adsorbed methylnaphthalenes are subject to photochemical transformation initiated by ultraviolet (UV) radiation from sunlight. scirp.orgscirp.org The absorption of UV light can excite the 1-methylnaphthalene molecule, making it more susceptible to reaction with atmospheric oxidants, primarily molecular oxygen. scirp.org

The photo-oxidation of 1-methylnaphthalene leads to a variety of oxygenated products. These transformations can occur through several pathways, including the oxidation of the methyl side chain and the oxidative cleavage of the aromatic ring. scirp.orgresearchgate.net Side-chain oxidation results in ring-retained products such as 1-naphthaldehyde and 1-naphthoic acid. scirp.orgscirp.org Another proposed pathway involves the reaction of excited 1-methylnaphthalene with oxygen, leading to ring-opening and the formation of products like phthalic anhydride (B1165640). scirp.org These photochemical processes transform the relatively non-polar parent compound into more polar and water-soluble products, which alters their environmental transport and fate. scirp.org

Dimerization and Formation of Oxygenated Products in Photolysis

In addition to oxidation, UV irradiation can induce the dimerization of 1-methylnaphthalene molecules. scirp.org This process involves the linking of two excited molecules to form a larger, dimeric structure. Dimerization has been observed to be more significant in oxygen-deficient environments, such as in the presence of inert gases like helium or argon, suggesting that it is a competing pathway with photo-oxidation. scirp.orgresearchgate.net

However, dimers and oxidized dimeric products are also formed in the presence of air, indicating that multiple photochemical reaction pathways can occur simultaneously. scirp.org The photolysis and photo-oxidation of 1-methylnaphthalene result in a complex mixture of products. A study investigating the UV irradiation of 1-methylnaphthalene in the presence of air identified twenty-one different transformation products. scirp.orgscirp.org

Table 2: Identified Photochemical Transformation Products of 1-Methylnaphthalene

| Product Name | Transformation Type |

|---|---|

| 1-Naphthaldehyde | Ring-Retained, Oxygenated |

| 1-Naphthoic Acid | Ring-Retained, Oxygenated |

| 1-Naphthalenemethanol | Ring-Retained, Oxygenated |

| Phthalic Anhydride | Ring-Opened, Oxygenated |

| Dimeric Products | Dimerization |

This table is generated based on research findings. scirp.orgscirp.orgresearchgate.net

Pyrolytic Decarboxylation Pathways

Pyrolysis represents a thermal pathway for the degradation of chemical compounds. For aromatic carboxylic acids, this process can lead to decarboxylation, where the carboxylic acid group is removed as CO₂. The mechanisms and efficiency of pyrolytic decarboxylation are subject to various factors, including the molecular structure, reaction conditions, and the presence of catalysts or solvents.

The thermal decarboxylation of many carboxylic acids, particularly β-keto acids, proceeds through a concerted pericyclic mechanism involving a cyclic transition state. masterorganicchemistry.com In this process, the carboxyl hydrogen is transferred to the carbonyl oxygen (in a β-keto acid) or another suitable atom, while the C-C bond of the carboxyl group cleaves, releasing CO₂ and forming an enol intermediate. masterorganicchemistry.com

However, for simple aromatic carboxylic acids lacking such internal stabilization for a cyclic transition state, the mechanism is different. While direct thermal decarboxylation often requires high temperatures, the reaction can sometimes involve intermediates that undergo electrophilic aromatic substitution. For example, the thermolysis of an aromatic acid in an aromatic solvent can produce arylated products. researchgate.net This is proposed to occur via the formation of aromatic anhydrides, which then decompose through a free-radical pathway to generate aryl radicals. These radicals can then attack an aromatic ring in a manner analogous to electrophilic substitution or abstract a hydrogen atom. researchgate.net

The efficiency of decarboxylation reactions is highly dependent on the surrounding medium. Studies on the decarboxylation of 6-nitrobenzisoxazole-3-carboxylate, a model compound, have shown that reaction rates can vary by several orders of magnitude across different solvents. codessa-pro.com The rates span from very slow in protic solvents like water to extremely fast in dipolar aprotic solvents such as hexamethylphosphoramide. codessa-pro.com This strong solvent dependence suggests that the transition state of the decarboxylation is significantly influenced by solvent polarity and its ability to stabilize charged intermediates. While this specific study was not on pyrolytic conditions, the principles of solvent-transition state stabilization are broadly applicable.

In the context of pyrolysis, the choice of solvent can alter reaction pathways. The thermolysis of benzoic acid in an aromatic solvent like naphthalene was found to yield small quantities of arylated products, indicating that the solvent can participate in the reaction. researchgate.net

The use of catalysts or promoters can also significantly enhance pyrolysis efficiency. For various aromatic carboxylic acids, including 1-naphthoic and 2-naphthoic acid, the use of a Cu₂O catalyst has been shown to increase decarboxylation yields to over 90%. researchgate.net Such catalysts can lower the activation energy required for the C-C bond cleavage, making the decarboxylation process more efficient even at lower temperatures. The presence of electron acceptors has been studied more extensively in photochemical decarboxylation, where they are essential for the single electron transfer mechanism. mdpi.com Their role in purely thermal, pyrolytic decarboxylation is less defined but could involve facilitating electron transfer processes at high temperatures.

Interactive Table: Factors Influencing Carboxylic Acid Decarboxylation

| Reaction Type | Influencing Factor | Effect on 1-Methylnaphthalene-6-carboxylic Acid (Projected) | Reference |

|---|---|---|---|

| Photo-induced | Arene Sensitizer | The naphthalene moiety itself can act as a sensitizer. Efficiency varies with co-reactants. Using 1-methylnaphthalene with an acceptor gave a 14% yield in a model system. | researchgate.net |

| Photo-induced | Electron Acceptor | Essential for the reaction. Different acceptors (e.g., 1,4-DCB, 1,4-DCN) will alter reaction yields. | mdpi.com |

| Photo-induced | Solvent | Polar solvents like aqueous acetonitrile (B52724) are effective. The solvent can influence the oxidation potentials of the reactants. | mdpi.com |

| Pyrolytic | Solvent | Can participate in the reaction. Aromatic solvents like naphthalene can lead to arylated side products. Dipolar aprotic solvents may accelerate rates. | researchgate.netcodessa-pro.com |

| Pyrolytic | Catalyst | Metal catalysts like Cu₂O can significantly increase decarboxylation yields for naphthoic acids. | researchgate.net |

Anaerobic Biotransformation Mechanisms

The anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and its derivatives is a critical environmental process carried out by specialized microbial communities. Unlike aerobic degradation, which uses oxygenases, anaerobic pathways employ unique enzymatic strategies to overcome the stability of the aromatic ring system.

The anaerobic degradation of naphthalene and methylnaphthalene is initiated by an activation step. For naphthalene, this is typically a carboxylation reaction that adds a carboxyl group, primarily forming 2-naphthoic acid. researchgate.netnih.govasm.org For 1-methylnaphthalene, degradation in an iron-reducing culture has been shown to produce 1-naphthoic acid as a metabolite. nih.govnih.gov

Following the initial formation of a naphthoic acid derivative, the central anaerobic pathway involves the following key steps, which are proposed for this compound based on analogous compounds:

CoA-Thioesterification: The carboxylic acid is activated by ligation to coenzyme A (CoA), forming a thioester such as 2-naphthoyl-CoA. asm.orgnih.gov This reaction is catalyzed by a CoA ligase and is often ATP-dependent. This thioesterification serves to increase the reactivity of the molecule for subsequent reduction steps. nih.gov

Aromatic Ring Reduction: The naphthoyl-CoA intermediate undergoes a series of reduction reactions to dearomatize one of the aromatic rings. This process overcomes the high resonance energy of the naphthalene ring system. asm.orgboll-group.de

In the well-studied naphthalene pathway, 2-naphthoyl-CoA is first reduced to 5,6-dihydro-2-naphthoyl-CoA and then to 5,6,7,8-tetrahydro-2-naphthoyl-CoA (THNCoA). asm.orgresearchgate.net These initial reductions are catalyzed by ATP-independent aryl-CoA reductases. asm.org

The second ring of the THNCoA is then further reduced in an ATP-dependent reaction to yield a hexahydro-2-naphthoyl-CoA. asm.orgresearchgate.net

Ring Cleavage and β-Oxidation: Following reduction, the saturated ring is opened hydrolytically. The resulting dicarboxylic acid intermediate is then further degraded through a β-oxidation-like pathway. nih.govnih.gov For naphthalene, metabolites such as cis-2-carboxycyclohexylacetyl-CoA have been identified, indicating the cleavage of the bicyclic structure into a cyclohexane (B81311) derivative. nih.govasm.org

This sequence of CoA activation, ring reduction, and hydrolytic cleavage represents a conserved strategy for the anaerobic catabolism of bicyclic aromatic compounds.

The complete anaerobic degradation of PAHs is often carried out by complex microbial consortia rather than a single species. Different members of the consortium may be responsible for different steps in the degradation pathway.

Studies on naphthalene and its derivatives have identified several key microbial groups:

Sulfate-Reducing Bacteria (SRB): Many characterized anaerobic naphthalene-degrading cultures are enriched with sulfate-reducing bacteria, such as the deltaproteobacterium strain NaphS2 and Desulfobacterium strain N47. asm.orgd-nb.info These organisms couple the oxidation of the aromatic compound to the reduction of sulfate.

Iron-Reducing Bacteria: An enrichment culture capable of degrading 1-methylnaphthalene was shown to couple its oxidation to the reduction of Fe(III). nih.govnih.gov Stable isotope probing of this consortium revealed that a member of the family Thermoanaerobacteraceae (a Gram-positive bacterium) was primarily responsible for the degradation of the PAH. nih.govnih.gov This was a significant finding, as this family was not previously known for hydrocarbon degradation.

Syntrophic Partners: The 1-methylnaphthalene-degrading, iron-reducing consortium also contained a member of the Desulfobulbaceae. It was suggested that the Thermoanaerobacteraceae member degrades the hydrocarbon, while the Desulfobulbaceae partner is responsible for reducing the iron. nih.govnih.gov This illustrates a syntrophic relationship where metabolic tasks are divided among different community members.

The specific microbial consortia involved in the degradation of this compound have not been explicitly studied, but it is highly probable that they would involve similar functional guilds of bacteria, including fermenters, sulfate-reducers, or iron-reducers, depending on the available electron acceptors in the environment.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it allows for the mapping of the carbon skeleton and the chemical environment of each proton, which is crucial for distinguishing between isomers such as the various methylnaphthalene carboxylic acids.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For 1-Methylnaphthalene-6-carboxylic acid, the spectrum would exhibit distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons typically appear in the downfield region of 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns being highly dependent on their position relative to the electron-withdrawing carboxylic acid group and the electron-donating methyl group. oregonstate.edu The methyl group protons would produce a singlet peak, typically in the range of 2.5-2.7 ppm. chemicalbook.com The acidic proton of the carboxyl group is characteristically found much further downfield, often as a broad singlet above 10 ppm. oregonstate.eduprinceton.edu

¹³C NMR Spectroscopy maps the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. libretexts.org For this compound, the carbonyl carbon of the carboxylic acid group would be the most deshielded, appearing in the 170-185 ppm region. libretexts.org The aromatic carbons of the naphthalene (B1677914) ring system typically resonate between 125 and 150 ppm. libretexts.org The carbon of the methyl group would be found in the upfield region, generally between 19-22 ppm. researchgate.net The specific chemical shifts provide definitive evidence for the substitution pattern on the naphthalene core. libretexts.org

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on established substituent effects on the naphthalene ring.

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Carboxylic Acid Proton (-COOH) | > 10 | Broad singlet, highly deshielded. oregonstate.eduprinceton.edu |

| Aromatic Protons (Ar-H) | 7.0 - 9.0 | Complex multiplet patterns due to substitution. oregonstate.edu |

| Methyl Protons (-CH₃) | ~2.5 - 2.7 | Singlet, characteristic of a methyl group on an aromatic ring. chemicalbook.com |

| Carboxylic Carbon (-C OOH) | 170 - 185 | Distinct downfield signal. libretexts.org |

| Aromatic Carbons (Ar-C) | 125 - 150 | Multiple signals corresponding to the naphthalene ring carbons. libretexts.org |

| Methyl Carbon (-C H₃) | 19 - 22 | Upfield signal. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information from its fragmentation patterns.

In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. The mass spectrum of this compound (molecular weight: 186.21 g/mol ) would be expected to show a distinct molecular ion peak (M⁺·) at m/z 186. nih.gov

The fragmentation pattern for aromatic carboxylic acids is often characterized by several key losses. libretexts.org A prominent fragmentation pathway is the loss of a hydroxyl radical (-OH), leading to a significant peak at M-17 (m/z 169). Another characteristic fragmentation is the loss of the entire carboxyl group (-COOH) as a radical, resulting in a peak at M-45 (m/z 141). libretexts.orgwhitman.edu This m/z 141 fragment corresponds to the methylnaphthalene cation, which can undergo further fragmentation characteristic of the stable naphthalene ring system. nist.gov

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 186 | [C₁₂H₁₀O₂]⁺· | Molecular Ion (M⁺·) |

| 171 | [M - CH₃]⁺ | Loss of the methyl group |

| 169 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid group. libretexts.org |

| 141 | [M - COOH]⁺ | Loss of the carboxyl group, forming a methylnaphthalene cation. libretexts.orgwhitman.edu |

For the analysis of this compound in complex matrices, MS is typically coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS) separates volatile compounds before they enter the mass spectrometer. Due to the low volatility and polar nature of carboxylic acids, derivatization is often required prior to GC-MS analysis. nih.gov A common method is methylation to convert the carboxylic acid into its more volatile methyl ester, which can then be effectively separated and analyzed. nih.gov This technique is highly effective for quantifying specific isomers and related byproducts in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of polar and non-volatile compounds like carboxylic acids without the need for derivatization. nih.gov Reverse-phase liquid chromatography can separate the analyte from a mixture, which is then ionized, commonly using Electrospray Ionization (ESI). For carboxylic acids, ESI is typically performed in negative ion mode, which readily deprotonates the acid to form a [M-H]⁻ ion (m/z 185). chromforum.org LC-MS methods, particularly those using tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for the quantification of carboxylic acids in various biological and environmental samples. nih.govnih.gov

Vibrational Spectroscopy for Functional Group and Interfacial Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the presence of specific functional groups, as different types of bonds absorb infrared radiation at characteristic frequencies.

The IR spectrum of this compound is dominated by the vibrational signatures of the carboxylic acid group and the aromatic naphthalene ring. In the solid or liquid state, carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization has a profound effect on the spectrum.

The most characteristic feature is the extremely broad O-H stretching vibration, which appears as a wide band from approximately 2500 to 3300 cm⁻¹. pressbooks.publibretexts.org This band often obscures the C-H stretching signals in the same region. The carbonyl (C=O) stretching vibration gives rise to a very strong and sharp absorption band. For aromatic carboxylic acids, this peak is typically found in the range of 1710-1680 cm⁻¹. spectroscopyonline.com The C-O single bond stretch of the carboxylic acid also produces a strong band, usually between 1320 and 1210 cm⁻¹. libretexts.orgspectroscopyonline.com

The naphthalene moiety contributes its own set of characteristic peaks. These include aromatic C-H stretching vibrations, which appear at wavenumbers just above 3000 cm⁻¹, and aromatic C=C in-ring stretching vibrations, which are observed in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz

| Frequency Range (cm⁻¹) | Vibration | Intensity | Notes |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of the naphthalene ring. vscht.cz |

| 3300 - 2500 | Carboxylic Acid O-H Stretch | Very Broad, Strong | Hallmark of a hydrogen-bonded carboxylic acid dimer. pressbooks.publibretexts.org |

| 1710 - 1680 | Carbonyl C=O Stretch | Strong | Position is typical for an aromatic carboxylic acid. spectroscopyonline.com |

| 1600 - 1400 | Aromatic C=C In-Ring Stretch | Medium-Weak | Multiple bands characteristic of the naphthalene skeleton. vscht.cz |

| 1320 - 1210 | Carboxylic Acid C-O Stretch | Strong | Coupled with O-H in-plane bending. libretexts.orgspectroscopyonline.com |

| 960 - 900 | Carboxylic Acid O-H Bend (Out-of-Plane) | Broad, Medium | Another characteristic peak for the acid dimer. spectroscopyonline.com |

Raman Spectroscopy for Molecular Vibrations in Bulk and Surface Phases

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its chemical structure and bonding. When applied to "this compound," the Raman spectrum would be expected to exhibit characteristic peaks corresponding to its distinct functional groups: the naphthalene ring system, the methyl group, and the carboxylic acid moiety.

Expected Raman Signatures:

Naphthalene Ring Vibrations: The core of the molecule, the substituted naphthalene ring, would produce a series of strong bands. These include C-C stretching vibrations within the aromatic rings, typically observed in the 1300-1650 cm⁻¹ region. researchgate.netscispace.com In-plane and out-of-plane C-H bending vibrations would also be prominent. researchgate.netnasa.gov

Methyl Group Vibrations: The methyl substituent would give rise to characteristic symmetric and asymmetric C-H stretching modes, generally found in the 2850-3000 cm⁻¹ range. nasa.gov Bending vibrations of the methyl group would also be present at lower frequencies.

Carboxylic Acid Group Vibrations: The carboxylic acid group is a strong Raman scatterer. Its most notable feature is the C=O (carbonyl) stretching vibration, which for aromatic carboxylic acids, typically appears in the 1650-1710 cm⁻¹ region. ias.ac.in The O-H stretching vibration of the carboxyl group often produces a broad band, while C-O stretching and O-H bending modes would also be observable. rsc.org

Studies on similar molecules, like naphthalene and its derivatives, have been extensively carried out using both experimental and theoretical (DFT) methods to assign vibrational modes. researchgate.net Research on various carboxylic acids has detailed the characteristic shifts in vibrational frequencies due to factors like hydrogen bonding and dimerization. rsc.org For "this compound," dimerization through hydrogen bonding between the carboxylic acid groups is highly probable in the solid state, which would influence the position and shape of the C=O and O-H vibrational bands.

A hypothetical Raman spectrum for this compound would be a composite of these features, allowing for its unambiguous identification and providing insights into its molecular structure and intermolecular interactions.

Table 1: Predicted Prominent Raman Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Group |

| Carbonyl C=O Stretch | 1650 - 1710 | Carboxylic Acid |

| Aromatic C=C Stretch | 1300 - 1650 | Naphthalene Ring |

| C-H Bending | 1000 - 1300 | Naphthalene Ring, Methyl Group |

| C-O Stretch / O-H Bend | 1200 - 1450 | Carboxylic Acid |

Sum Frequency Generation (SFG) Spectroscopy for Air-Liquid Interface Studies of Naphthalene Derivatives

Sum Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique ideal for probing the structure and orientation of molecules at interfaces. acs.orgacs.org As a second-order nonlinear optical process, SFG is inherently sensitive to environments where inversion symmetry is broken, such as at an air-liquid interface. nih.govmdpi.com

For "this compound," SFG would be invaluable for understanding its behavior at an air-water interface, which is crucial for environmental and atmospheric chemistry applications. By analyzing the SFG spectrum, one can determine the orientation of the naphthalene ring and the carboxylic acid group relative to the interface.

Expected Findings from SFG Studies:

Interfacial Orientation: The amphiphilic nature of "this compound," with its hydrophobic naphthalene moiety and hydrophilic carboxylic acid headgroup, would lead to a preferential orientation at the air-water interface. It is anticipated that the carboxylic acid group would be solvated in the water phase, while the naphthalene ring would be oriented towards the air.

Vibrational Signatures at the Interface: SFG spectra would likely be dominated by the vibrational modes of the part of the molecule that is ordered at the interface. One would expect to observe the C-H stretching modes of the aromatic ring and potentially the O-H stretching mode of the carboxylic acid group. The intensity and polarization dependence of these SFG signals would provide quantitative information about the tilt angle of the molecule with respect to the surface normal. acs.org

Influence of pH: The charge state of the carboxylic acid group is dependent on the pH of the aqueous subphase. At low pH, the group will be protonated (-COOH), while at high pH, it will be deprotonated (-COO⁻). This change in charge would significantly alter the interfacial structure and, consequently, the SFG spectrum. Studies on other aromatic carboxylic acids have shown distinct spectral changes upon deprotonation. acs.orgacs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique would provide unambiguous structural information for "this compound," including bond lengths, bond angles, and intermolecular interactions in the solid state.

Expected Structural Features from X-ray Crystallography:

Molecular Conformation: The analysis would reveal the planarity of the naphthalene ring system and the orientation of the methyl and carboxylic acid substituents relative to the ring.

Intermolecular Interactions: A key feature expected in the crystal structure is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. This is a common packing motif for carboxylic acids. The O-H···O hydrogen bond distances and angles would be precisely determined.

Although a crystal structure for "this compound" is not present in the referenced search results, studies on the related compound 1-methylnaphthalene (B46632) in the liquid phase have been conducted using X-ray diffraction. researchgate.neticm.edu.plresearchgate.net These studies provide information on intramolecular distances and the average packing of the molecules. For instance, X-ray analysis of liquid 1-methylnaphthalene has helped in determining intermolecular distances and coordination numbers. icm.edu.plresearchgate.net Furthermore, crystal structures of complexes containing 1-methylnaphthalene moieties have been determined, providing insights into the conformation of this group. mdpi.com The crystal structure of the isomeric 2-methyl-1-naphthoic acid would also provide a valuable comparison for bond lengths and angles. sielc.comnih.govchemicalbook.comchemsrc.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell |

| Z (molecules per unit cell) | e.g., 4 | Number of molecules in the unit cell |

| Hydrogen Bonding | Yes (Carboxylic acid dimers) | Key intermolecular interaction governing packing |

Thermogravimetric Analysis (TGA/DTG) for Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unca.edu The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify distinct decomposition steps. This analysis is crucial for determining the thermal stability of "this compound."

Expected Thermal Decomposition Behavior:

Decomposition Onset: TGA would determine the temperature at which "this compound" begins to decompose. Aromatic carboxylic acids generally exhibit relatively high thermal stability. For comparison, the thermal destruction of naphthoic acid has been reported to occur between 305-410°C. researchgate.net

Decomposition Steps: The TGA and DTG curves would reveal whether the decomposition occurs in a single step or through multiple stages. The primary decomposition pathway for many carboxylic acids is decarboxylation, the loss of CO₂. researchgate.net For "this compound," this would lead to the formation of a methylnaphthalene species.

Residue Analysis: The amount of residue remaining at the end of the TGA experiment can provide information about the decomposition products. For many organic compounds, complete volatilization or decomposition to a small amount of carbonaceous residue is expected.

Studies on the thermal decomposition of other carboxylic acids, such as benzoic acid, show that the main products are carbon dioxide and the corresponding aromatic hydrocarbon. researchgate.net The thermal stability can be influenced by the nature and position of substituents on the aromatic ring. Research on the thermal stability of naphthalene sulfonic acids also indicates that isomerism plays a significant role in decomposition temperatures. wgtn.ac.nz Therefore, TGA/DTG analysis of "this compound" would provide valuable data on its thermal limits and decomposition mechanism. wikipedia.org

Table 3: Predicted TGA/DTG Data for this compound

| Parameter | Expected Observation | Indication |

| Onset Decomposition Temp. (Tonset) | > 300 °C | High thermal stability |

| Peak Decomposition Temp. (Tpeak) | DTG peak maximum | Temperature of maximum rate of mass loss |

| Mass Loss (%) | Corresponds to loss of CO₂ | Indicates decarboxylation as a primary decomposition pathway |

| Final Residue (%) | Low percentage | Suggests nearly complete decomposition |

Computational Chemistry and Theoretical Investigations of 1 Methylnaphthalene 6 Carboxylic Acid

Quantum Mechanical Studies of Electronic Structure and Reactivity Parameters

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule. These studies offer insights into the electron distribution and energy levels, which govern the chemical behavior of 1-Methylnaphthalene-6-carboxylic acid.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov The calculations would reveal a structure where the naphthalene (B1677914) core is nearly planar, with the methyl and carboxylic acid groups substituted on the rings. The carboxylic acid group's plane is expected to be twisted relative to the naphthalene ring system due to steric hindrance. nih.gov

Theoretical calculations for related naphthalene carboxylic acids show that the C-C bond distances within the naphthalene core average around 1.40 Å, and the internal angles are close to 120.0°. nih.gov The geometry of the carboxylic acid group itself is well-defined, with distinct C=O and C-O bond lengths, unless disorder is present. nih.govresearchgate.net

Table 1: Predicted Molecular Geometry Parameters for Naphthalene Derivatives from Theoretical Calculations

| Parameter | Typical Value (DFT) | Reference Compound |

|---|---|---|

| Average Naphthalene C-C Bond Length | 1.401 Å | 2,3-naphthalenedicarboxylic acid nih.gov |

| Average Naphthalene Interior Angle | 120.0° | 2,3-naphthalenedicarboxylic acid nih.gov |

| Carboxyl C=O Bond Length | ~1.21 Å | General Carboxylic Acids |

| Carboxyl C-O Bond Length | ~1.36 Å | General Carboxylic Acids |

| Carboxyl O-H Bond Length | ~0.97 Å | General Carboxylic Acids |

This table presents typical values from DFT calculations on related compounds to infer the expected geometry of this compound.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the electron-donating methyl group and the electron-withdrawing carboxylic acid group will influence the electronic landscape. DFT studies on substituted naphthalenes show that functional groups significantly impact the HOMO-LUMO gap. researchgate.net The substitution of a carboxyl group on a naphthalene ring, for instance, has been shown to reduce the energy gap compared to the unsubstituted naphthalene, indicating an increase in reactivity. researchgate.net The charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, would show negative potential (red) around the electronegative oxygen atoms of the carboxyl group, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the acidic hydrogen. nih.gov

Table 2: Calculated Quantum Chemical Parameters for Related Aromatic Acids

| Parameter | 9-fluorenone-2-carboxylic acid nih.gov | Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov |

|---|---|---|

| HOMO Energy | - | -0.26751 eV |

| LUMO Energy | - | -0.18094 eV |

| HOMO-LUMO Energy Gap (ΔE) | - | -0.08657 eV |

This table provides examples of calculated quantum chemical parameters for other complex aromatic molecules, illustrating the type of data obtained from HOMO-LUMO analysis. Specific values for this compound would require dedicated computation.

Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of chemical reactions, identifying the intermediate steps and the energy barriers that must be overcome.

The decarboxylation of aromatic carboxylic acids is a significant reaction. Theoretical studies suggest that the thermal decarboxylation of related compounds can proceed through a mechanism involving an intramolecular electron redistribution via a six-membered cyclic transition state. mdpi.com This process leads to the cleavage of the C-C bond, releasing carbon dioxide and forming an enol intermediate that tautomerizes to the more stable product. mdpi.com Computational modeling can pinpoint the geometry of this high-energy transition state and calculate the activation energy for the reaction, providing insight into the temperatures required for the process to occur. google.com

Oxidation pathways, such as those initiated by hydroxyl radicals, can also be modeled. For naphthalene and its derivatives, oxidation is a key degradation pathway in the environment and in biological systems. copernicus.org Computational studies can map out the reaction coordinates for the addition of an oxidant and the formation of various intermediates like epoxides and hydroxylated products.

Naphthalene dioxygenase (NDO) is an enzyme that catalyzes the cis-dihydroxylation of naphthalene, the first step in its aerobic degradation by many bacteria. nih.govnih.gov The catalytic mechanism of NDO has been investigated using hybrid DFT methods. nih.gov These studies model the enzyme's active site, which contains a mononuclear non-heme iron(II) center. nih.gov

Theoretical models predict that the reaction involves the formation of a hydroperoxo-iron(III) species (FeIII-OOH), which is the key oxidizing agent. nih.gov The computational pathway with the lowest energy barrier involves this species attacking the naphthalene ring to form an epoxide intermediate. This epoxide then evolves to the final cis-diol product. nih.govebi.ac.uk The presence of substituents like the methyl and carboxyl groups on this compound would be expected to influence its docking into the enzyme's active site and affect the regioselectivity and rate of the hydroxylation reaction. researchgate.net

Theoretical Predictions of Structure-Reactivity Relationships

By integrating the findings from electronic structure calculations and reaction modeling, a comprehensive picture of the structure-reactivity relationships for this compound can be developed. The reactivity of carboxylic acid derivatives is influenced by the stability of the acyl group, with resonance effects from the adjacent heteroatom playing a key role. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) Analyses based on Structural Parameters

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemicalbook.com These models are valuable tools in drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular features that are important for a specific biological response.

For a series of naphthoic acid derivatives, a QSAR model can be developed to predict a particular biological activity, such as antimicrobial or anticancer effects. researchgate.netekb.eg The model is built by correlating various molecular descriptors with the observed biological activity. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

In the context of this compound and its analogs, a QSAR study would involve synthesizing a series of derivatives with different substituents at various positions on the naphthalene ring. The biological activity of these compounds would be determined experimentally. Then, a statistical method, such as multiple linear regression (MLR), is used to build a QSAR equation of the following general form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

The following interactive table illustrates a hypothetical QSAR dataset for a series of naphthoic acid derivatives, with their predicted biological activity based on a fictional QSAR model.

| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| 1-Naphthoic acid | 2.50 | 172.18 | 1.8 | 15.2 |

| This compound | 2.95 | 186.21 | 1.9 | 12.5 |

| 1-Nitro-6-naphthoic acid | 2.30 | 217.18 | 4.5 | 8.9 |

| 1-Methoxy-6-naphthoic acid | 2.60 | 202.21 | 2.2 | 14.1 |

| 1-Chloro-6-naphthoic acid | 3.05 | 206.63 | 2.1 | 11.8 |

Note: The data in this table is for illustrative purposes only and does not represent real experimental data. The predicted activity is based on a hypothetical QSAR model.

The interpretation of the QSAR model can provide valuable insights into the mechanism of action. For example, a positive coefficient for a descriptor would indicate that increasing the value of that descriptor leads to an increase in biological activity, while a negative coefficient would suggest the opposite. This information can then be used to guide the design and synthesis of new, more potent analogs.

Research on Naphthalene Carboxylic Acid Derivatives and Analogues

Structural Diversity and Isomeric Considerations in Methylnaphthalene Carboxylic Acids

For instance, in the acetylation of 2-methylnaphthalene (B46627), a precursor step in the synthesis of some methylnaphthalene carboxylic acids, the reaction conditions can heavily dictate the formation of up to seven different isomers. The choice of solvent, such as the use of aluminum chloride in chloroform (B151607) versus nitromethane, can drastically alter the selectivity towards specific acetyl isomers due to the solvent's polarity and its ability to stabilize reaction intermediates. This highlights the profound impact of substitution patterns on the reactivity and properties of these compounds.

The parent naphthalene (B1677914) molecule itself presents two distinct positions for substitution, the α (peri) and β (ortho, meta, para) positions. This inherent asymmetry, compounded by the addition of two different functional groups, leads to a wide array of possible methylnaphthalene carboxylic acid isomers.

Table 1: Isomers of Methylnaphthalene Carboxylic Acid

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Methylnaphthalene-2-carboxylic acid | 4488-44-2 | C12H10O2 | 186.21 |

| 6-Methylnaphthalene-1-carboxylic acid | 6315-19-1 | C12H10O2 | 186.21 |

| 4-Methyl-1-naphthoic acid | 4488-40-8 | C12H10O2 | 186.21 |

| 6-Methylnaphthalene-2-carboxylic acid | Not Available | C12H10O2 | 186.21 |

This table presents a selection of known isomers to illustrate the structural diversity. A comprehensive list would be extensive.

Synthesis and Characterization of Novel Naphthalene Carboxylic Acid Skeletons

The development of new synthetic methodologies is paramount to accessing novel naphthalene carboxylic acid skeletons. These methods often involve the functionalization of the naphthalene core, followed by the introduction or modification of the carboxylic acid group.

A common synthetic route involves the Friedel-Crafts acylation of methyl-substituted naphthalenes, which introduces an acyl group that can then be oxidized to a carboxylic acid. Achieving regioselectivity in this step is a significant challenge due to the multiple possible substitution sites on the naphthalene rings.

Another approach involves the condensation of a pre-existing naphthalene carboxylic acid with other molecules. For example, novel N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides have been synthesized by condensing 6-methoxynaphthalene-2-carboxylic acid with specific amines in the presence of a coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) in DMF (Dimethylformamide). nih.govresearchgate.net

Furthermore, the synthesis of carboranyl-containing derivatives of 3-arylpropanoic acids, including those with a naphthalene moiety, demonstrates the versatility of synthetic strategies. mdpi.com These complex syntheses can involve steps like conjugate addition reactions and the functionalization of malonate esters. mdpi.com The characterization of these new compounds relies on a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm their structure and purity.

Role as Precursors and Building Blocks in Complex Organic Synthesis

Naphthalene carboxylic acids, including 1-Methylnaphthalene-6-carboxylic acid and its isomers, are valuable intermediates in the synthesis of more elaborate organic molecules. Their rigid, aromatic scaffold and reactive carboxylic acid group make them ideal starting materials for a variety of chemical transformations.

They can undergo reactions typical of carboxylic acids, such as esterification and acylation, allowing for the extension of the molecular framework. cymitquimica.com The aromatic rings can also participate in electrophilic substitution reactions like nitration and sulfonation, enabling the introduction of further functionalities. Additionally, the carboxylic acid group can be reduced to an alcohol, providing another avenue for chemical modification.

The utility of these compounds as building blocks is evident in their application in the synthesis of dyes and pharmaceuticals. cymitquimica.com For instance, derivatives of naphthalene-2-carboxamides have been designed and synthesized as potential agents to reverse multidrug resistance in cancer. nih.gov This highlights the critical role of the naphthalene carboxylic acid core in constructing molecules with specific biological activities.

Comparative Analysis with Other Naphthoic Acid Isomers and Heterocyclic Analogues (e.g., Naphthyridine-carboxylic acids)

A comparative analysis of this compound with other naphthoic acid isomers and heterocyclic analogues reveals important structure-activity relationships. Even subtle changes in molecular structure can lead to significant differences in chemical behavior and self-assembly properties.

For example, a study comparing the self-assembly of 2-naphthoic acid, quinaldic acid, and 3-quinoline carboxylic acid on a gold surface showed vastly different outcomes despite their structural similarities. nsf.gov 2-Naphthoic acid formed unique, cyclically hydrogen-bonded pentamers, a structure not observed for the other two compounds which instead formed dimers, tetramers, and hexamers. nsf.gov This difference was attributed to the ability of the quinoline-based acids to form zwitterionic species due to the presence of the nitrogen atom in the ring system. nsf.gov

The structures of 1-naphthoic acid and 2-naphthoic acid have been redetermined to understand the disorder of the carboxylic acid groups. nih.gov 1-Naphthoic acid was found to be completely ordered, while 2-naphthoic acid exhibited significant disorder in the position of the acidic proton. nih.gov This illustrates how the position of the carboxylic acid group on the naphthalene ring influences its solid-state structure and hydrogen bonding patterns.

Naphthyridine-carboxylic acids, as heterocyclic analogues, introduce a nitrogen atom into the fused ring system. This substitution alters the electronic properties of the aromatic core, influencing its reactivity and potential as a ligand for metal complexes. The comparison with these analogues provides valuable insights into how heteroatoms can modulate the properties of the fundamental naphthalene carboxylic acid scaffold.

Environmental Transformation and Fate of Methylnaphthalene Carboxylic Acids

Environmental Pathways of Release and Distribution of Methylnaphthalenes

Methylnaphthalenes, including 1-methylnaphthalene (B46632), are released into the environment primarily through anthropogenic activities. cdc.govnih.gov The most significant sources are the combustion of organic materials such as wood and fossil fuels. cdc.gov Emissions from gasoline and diesel-powered vehicles are also major contributors. nih.gov Industrial activities, particularly coal-tar production and distillation processes, lead to discharges into water, while the use of methylnaphthalene-rich mixtures as solvents and chemical feedstocks can result in releases through various waste streams. cdc.govnih.gov Tobacco smoke is another source of small environmental releases of methylnaphthalenes. cdc.gov

Once released, the distribution of methylnaphthalenes is governed by their physicochemical properties. Most of these compounds entering the environment are discharged into the air, where they can exist in the vapor phase or adsorbed to particulate matter. cdc.gov Due to their volatility, they are expected to primarily partition to the atmosphere. cdc.gov In aquatic systems, they may be removed from the water column through volatilization or by sorption to suspended solids and sediment, a process that is more pronounced in environments with high organic carbon content. cdc.gov Similarly, in terrestrial environments, they can be retained in soil, especially in soils contaminated with industrial wastes like those from manufactured-gas plants. cdc.gov The general population is most likely to be exposed to methylnaphthalenes through inhalation of ambient air. cdc.gov

Abiotic Degradation in Environmental Media

Abiotic degradation pathways, driven by light and reactive chemical species, play a crucial role in the transformation of methylnaphthalenes in the environment, leading to the formation of oxidized products, including methylnaphthalene carboxylic acids.

In both the atmosphere and in water, methylnaphthalenes are susceptible to degradation by indirect photolysis. cdc.gov In the atmosphere, their transformation is largely driven by reactions with photochemically produced hydroxyl radicals (•OH). cdc.gov This process contributes to a relatively short half-life for these compounds in the air. cdc.gov

Studies involving UV light have demonstrated the transformation of 1-methylnaphthalene into several oxidized products. scirp.org In simulated atmospheric conditions, the primary products of this photo-transformation include ring-opened compounds and side-chain oxidized compounds such as 1-naphthaldehyde (B104281) and 1-naphthoic acid. scirp.org The formation of these products is proposed to occur through a radical-mediated mechanism. Under UV irradiation, 1-methylnaphthalene reacts with hydroxyl radicals to form a 1-methylnaphthyl radical. scirp.org This radical can then react with molecular oxygen to form a peroxy radical, which undergoes further transformations to yield the observed aldehyde and carboxylic acid products. scirp.org In aquatic environments, similar photolytic processes can occur, contributing to the natural attenuation of these contaminants. cdc.govscirp.org The photodegradation rates of carboxylic acids in the atmosphere can be significant and, in some cases, more efficient than their biodegradation. copernicus.org

Table 1: Major Phototransformation Products of 1-Methylnaphthalene

| Product Name | Chemical Formula | Environment |

|---|---|---|

| 1-Naphthaldehyde | C₁₁H₈O | Air |

| 1-Naphthoic acid | C₁₁H₈O₂ | Air |

| (E)-3-(2-acetylphenyl)acrylaldehyde | C₁₁H₁₀O₂ | Air |

On the surface of particulate matter (PM), a unique set of reactions can occur, driven by environmentally persistent free radicals (EPFRs). nih.govnih.gov EPFRs, which are formed during combustion processes alongside PAHs, can induce the transformation of adsorbed compounds. nih.gov The redox cycling of EPFRs in the presence of water can produce reactive oxygen species, most notably the hydroxyl radical (•OH). nih.gov

These generated hydroxyl radicals can then attack 1-methylnaphthalene (1-MN) adsorbed on the PM surface. nih.gov The attack can occur either through H-abstraction from the methyl group or by addition to the aromatic rings. nih.gov The subsequent reactions with oxygen lead to the formation of various oxidized products. Laboratory studies have shown that the EPFR-driven oxidation of 1-MN on model PM produces compounds such as 1,4-naphthoquinone, 1-naphthaldehyde, and (hydroxymethyl)naphthalene isomers. nih.gov This process represents a significant pathway for the degradation of PAHs in the environment and alters their chemical nature, potentially increasing their mobility and bioavailability. nih.gov

Biotic Degradation and Mineralization in Ecosystems

Microorganisms, particularly bacteria and fungi, are key players in the breakdown and complete mineralization of methylnaphthalenes and their derivatives, including the focal compound.

The biodegradation of 1-methylnaphthalene has been observed under both aerobic and anaerobic conditions, often involving the formation of a carboxylic acid intermediate.

Under aerobic conditions, the bacterium Pseudomonas putida CSV86 has been shown to degrade 1-methylnaphthalene via two distinct pathways. ethz.chnih.gov

Carbon Source Pathway: The primary pathway involves the hydroxylation of the unsubstituted aromatic ring by a naphthalene (B1677914) dioxygenase enzyme, leading to the formation of methyl salicylate (B1505791) and methyl catechol. These intermediates are then funneled into the central carbon pathway for energy production. ethz.ch

Detoxification Pathway: A secondary pathway involves the hydroxylation of the methyl group itself. This forms 1-hydroxymethylnaphthalene, which is further oxidized to 1-naphthoic acid. ethz.chnih.gov In this specific strain, 1-naphthoic acid is not further metabolized and is excreted into the medium as a dead-end product, effectively detoxifying the parent compound for the cell. ethz.chfrontiersin.org However, other soil bacteria, such as Stenotrophomonas maltophilia CSV89, are capable of utilizing 1-naphthoic acid as a sole source of carbon. frontiersin.org

Under anaerobic conditions, the degradation of 1-methylnaphthalene also proceeds through a carboxylic acid intermediate. An iron-reducing enrichment culture was found to metabolize 1-methylnaphthalene, producing 1-naphthoic acid as a key metabolite. nih.govresearchgate.net This contrasts with the anaerobic degradation of naphthalene and 2-methylnaphthalene (B46627), which are typically initiated via carboxylation or fumarate (B1241708) addition to form 2-naphthoic acid. nih.govresearchgate.netnih.gov The formation of 1-naphthoic acid from 1-methylnaphthalene is proposed to occur via fumarate addition to the methyl group, followed by subsequent reactions. researchgate.net The resulting 1-naphthoic acid can then be further degraded by the microbial consortium. nih.gov

Table 2: Microbial Degradation Pathways of 1-Methylnaphthalene

| Condition | Organism/Culture | Initial Step | Key Intermediate/Product |

|---|---|---|---|

| Aerobic | Pseudomonas putida CSV86 | Ring hydroxylation | Methyl salicylate |

| Aerobic | Pseudomonas putida CSV86 | Methyl group hydroxylation | 1-Naphthoic acid (dead-end) |

To improve the efficiency and robustness of bioremediation processes, microorganisms can be immobilized on various support materials. mdpi.com This technique involves entrapping or attaching microbial cells to a carrier, which offers several advantages, including increased stability, easier handling of the biocatalyst, and protection for the microbes in harsh, polluted environments. mdpi.comnih.gov

The use of immobilized bacteria has shown significant promise for the degradation of 1-methylnaphthalene. In one study, Pseudomonas macerans and Bacillus subtilis were immobilized on periwinkle snail shells. researchgate.net The results indicated that the immobilized bacteria achieved a significantly higher biodegradation of 1-methylnaphthalene compared to degradation by the support material alone. researchgate.net Another study using burnt kaolin (B608303) as the support matrix for the same bacterial species also demonstrated that immobilization led to better removal of the pollutant. doaj.org The enhanced degradation is attributed to the high density of active cells within the immobilized matrix and the provision of a suitable microenvironment for microbial activity. nih.govresearchgate.net This approach is a key strategy in developing effective bioreactors and bioaugmentation techniques for sites contaminated with PAHs. mdpi.commdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| 1,4-Naphthoquinone |

| 1-Hydroxymethylnaphthalene |

| 1-Methylnaphthalene |

| 1-Methylnaphthalene-6-carboxylic acid |

| 1-Naphthaldehyde |

| 1-Naphthoic acid |

| 1-Naphthylmethanol |

| 2-Methylnaphthalene |

| 2-Naphthoic acid |

| (E)-3-(2-acetylphenyl)acrylaldehyde |

| Fumarate |

| Hydroxyl radical |

| Methyl catechol |

| Methyl salicylate |

| Naphthalene |

| Oxygen |

| Peroxy radical |

Characterization of Environmental Transformation Products

The environmental transformation of methylnaphthalene carboxylic acids, such as this compound, is a complex process influenced by both biotic and abiotic factors. These compounds are often intermediates in the degradation pathways of more complex polycyclic aromatic hydrocarbons (PAHs) like methylnaphthalenes. frontiersin.orgresearchgate.net The ultimate fate of these carboxylic acids is determined by the subsequent transformation products they form.

Under aerobic conditions, microorganisms play a crucial role in the degradation of naphthoic acids. For instance, the soil bacterium Stenotrophomonas maltophilia has been shown to metabolize 1-naphthoic acid. The initial step in this metabolic pathway involves the double hydroxylation of the aromatic ring, leading to the formation of 1,2-dihydroxy-8-carboxynaphthalene. frontiersin.org This hydroxylation increases the water solubility of the compound and makes it more susceptible to further enzymatic attack and eventual ring cleavage. frontiersin.org

In anaerobic environments, the degradation pathways are different. Studies on the anaerobic degradation of 2-methylnaphthalene have identified 2-naphthoic acid as a key metabolite. nih.govnih.gov The further transformation of 2-naphthoic acid under sulfate-reducing conditions proceeds through a series of reduction reactions. nih.gov This pathway involves the saturation of the aromatic rings, leading to the formation of progressively more reduced compounds. nih.gov

Abiotic degradation, particularly through photooxidation, also contributes to the transformation of these compounds. Under the influence of UV light and in the presence of air, 1-methylnaphthalene, the precursor to 1-naphthoic acid, is transformed into several oxidized products. researchgate.net These include compounds resulting from oxidation of the methyl group, such as 1-naphthaldehyde and 1-naphthalenemethanol, as well as ring-opened products like phthalic anhydride (B1165640) and 2-acetylbenzoic acid. researchgate.net While these are products from the parent hydrocarbon, they indicate potential pathways for the further breakdown of the aromatic structure under photolytic conditions.